(1R)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol, also known as 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanol, is a complex organic compound with the molecular formula and a molecular weight of 189.22 g/mol. This compound features a triazole ring, which is significant in various chemical and biological applications, particularly in medicinal chemistry as it exhibits antifungal and anticancer properties .
(1R)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms, known for their pharmacological activities. This compound is specifically noted for its role in life sciences and pharmaceuticals due to its potential therapeutic effects .
The synthesis of (1R)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol can be achieved through several methods involving the coupling of phenolic compounds with triazole derivatives. A common approach involves:
The synthesis often requires specific conditions such as controlled temperature and pH levels to optimize yield and selectivity. Typical solvents used include ethanol or dimethyl sulfoxide (DMSO), which facilitate the reaction while maintaining the stability of intermediates.
The structure of (1R)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol can be represented by its IUPAC name and various structural formulas:
The compound appears as a white to off-white powder at room temperature .
The compound's structural data indicates it contains a hydroxyl group (-OH), contributing to its solubility in polar solvents and enhancing its reactivity in various chemical reactions.
(1R)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol participates in several types of chemical reactions:
Reactions involving this compound are typically conducted under controlled conditions to prevent decomposition or unwanted side reactions. Catalysts may be employed to enhance reaction rates and yields.
The mechanism of action for (1R)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol is primarily associated with its biological activities:
Studies have shown that derivatives of triazoles exhibit significant activity against various fungal pathogens, making them valuable in treating fungal infections .
The physical properties include:
Chemical properties include:
Relevant data from safety data sheets indicate that while specific toxicity data may not be available online, standard laboratory safety protocols should be followed when handling this compound .
(1R)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol has numerous applications in scientific research:
1,2,4-Triazole derivatives represent a privileged scaffold in medicinal chemistry due to their broad-spectrum bioactivity, metabolic stability, and capacity for hydrogen bonding. The triazole ring serves as a bioisostere for carboxylic acids and amide bonds, enhancing pharmacokinetic properties while retaining target affinity. This structural motif is pivotal in FDA-approved therapeutics such as the aromatase inhibitors letrozole and anastrozole, which revolutionized breast cancer treatment by targeting estrogen biosynthesis [3]. Beyond oncology, 1,2,4-triazole-containing compounds exhibit antifungal, antibacterial, and antiviral activities, underscoring their versatility in drug discovery. The molecular framework enables diverse derivatization at N1 and C3 positions, facilitating the optimization of electronic, steric, and solubility parameters. Recent studies highlight triazole-benzoic acid hybrids as potent anticancer agents with enhanced selectivity profiles, demonstrating IC50 values against MCF-7 and HCT-116 cell lines comparable to doxorubicin while minimizing cytotoxicity toward normal RPE-1 cells [3]. This selectivity stems from targeted apoptosis induction via mitochondrial pathways, positioning triazole derivatives as templates for next-generation therapeutics.
Chirality governs molecular recognition and binding affinity in biological systems. (1R)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol exemplifies this principle, featuring a stereogenic center at the benzylic carbon that dictates its spatial orientation and pharmacophore presentation. The (R)-enantiomer exhibits distinct crystallographic properties compared to its (S)-counterpart, including dihedral angles between triazole and phenyl rings (2.52°) and specific hydrogen-bonding networks (O-H⋯N distance: 2.00 Å) that influence solid-state packing and solubility [4]. Such stereospecific interactions extend to biological targets; enantiomers often display divergent binding kinetics, metabolism, and off-target effects. Commercial sourcing reflects this dichotomy, with (S)-enantiomers priced at $728/g versus their (R)-analogs at lower price points, indicating variable availability and synthetic complexity [6] [1]. Computational analyses reveal that the chiral hydroxyl group engages in key hydrogen bonds with residues in cytochrome P450 enzymes, analogous to letrozole’s mechanism. This enantioselective binding underpins the compound’s potential for targeted therapies, minimizing nonspecific interactions and metabolic deactivation.
Current research aims to address critical gaps in triazole-based drug development: (1) optimizing selectivity to reduce off-target cytotoxicity in normal cells; (2) overcoming resistance mechanisms in malignancies; and (3) expanding mechanistic diversity beyond aromatase inhibition. The lead compound (1R)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol serves as a strategic intermediate for synthesizing hybrids with improved therapeutic indices. Recent studies demonstrate that structural analogs like compounds 2 and 14 exhibit superior cancer cell apoptosis induction (IC50 = 15.6–18.3 µM) while sparing retinal pigment epithelial cells, suggesting tumor-specific mechanisms [3]. Additionally, the chiral ethanol moiety provides a handle for generating ester or ether prodrugs to enhance bioavailability. Exploration of Ru(II) complexes incorporating triazole ligands reveals enhanced DNA binding and antioxidant capacities, opening avenues for metallodrug development [9]. These initiatives align with the urgent need for targeted therapies that exploit cancer-specific vulnerabilities while minimizing collateral damage to healthy tissues.
CAS No.: 18016-80-3
CAS No.: 2494-89-5
CAS No.:
CAS No.:
CAS No.: 73575-12-9